molecular formula C12H7F4N B1389759 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine CAS No. 1214345-14-8

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine

Cat. No.: B1389759
CAS No.: 1214345-14-8
M. Wt: 241.18 g/mol
InChI Key: ULHUAVIZGLUFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate, which can be obtained via a vapor-phase reaction . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

Agrochemical Applications

1.1 Herbicides
The compound is integral in the development of herbicides that target specific weeds while minimizing damage to crops. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , a derivative of trifluoromethylpyridine, serves as a precursor for several herbicides. These herbicides are particularly effective against grass species and have been commercially successful in controlling weeds in cereal crops like wheat .

1.2 Insecticides
Insecticides derived from pyridine compounds exhibit enhanced pest control properties. Flonicamid , which incorporates the 4-trifluoromethyl-pyridine structure, has shown effectiveness against aphids and other pests by disrupting their growth cycles . Additionally, sulfoxaflor , another insecticide based on a trifluoromethylpyridine structure, targets sap-feeding insects and has been recognized for its efficacy .

1.3 Fungicides
The compound is also utilized in the synthesis of fungicides such as fluazinam , which interferes with the respiration processes of fungi. The trifluoromethyl-pyridine derivatives have demonstrated superior fungicidal activity compared to traditional compounds .

Pharmaceutical Applications

2.1 Antiviral Agents
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine derivatives are being explored for their potential as antiviral agents. One notable compound is tipranavir , an anti-HIV drug that utilizes a trifluoromethyl-pyridine framework. This compound works by inhibiting the HIV protease enzyme, showcasing the therapeutic potential of pyridine derivatives in treating viral infections .

2.2 Antitumor Agents
Research indicates that compounds containing the trifluoromethylpyridine moiety are under investigation for their antitumor properties. Several candidates are currently undergoing clinical trials, with expectations for new drug approvals in the near future .

Synthetic Pathways

The synthesis of this compound typically involves several steps that include chlorination and fluorination reactions of pyridine derivatives. These synthetic routes are crucial for producing various agrochemical and pharmaceutical products efficiently.

Table 1: Key Synthetic Routes for Trifluoromethylpyridines

CompoundSynthesis MethodKey Features
2,3-DCTFChlorination followed by fluorinationHigh demand in agrochemicals
FlonicamidCondensation with ammoniaEffective against aphids
SulfoxaflorCondensation reaction with trifluoromethyl building blockTargets sap-feeding pests
TipranavirCondensation using a 2,5-CTF building blockAnti-HIV activity

Case Studies

Case Study 1: Flonicamid Development
Flonicamid was developed by ISK as an effective insecticide against aphids. The synthesis involved creating a compound with the trifluoromethyl-pyridine structure, which was found to be particularly effective due to its unique electronic properties.

Case Study 2: Tipranavir's Clinical Success
Tipranavir represents a successful application of trifluoromethylpyridine in pharmaceuticals. Its ability to inhibit HIV protease has made it a critical component in HIV treatment regimens.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine .

Uniqueness

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals .

Biological Activity

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry, agrochemicals, and other industrial sectors.

The presence of fluorine and trifluoromethyl groups significantly enhances the compound's lipophilicity and biological activity. These modifications often lead to increased binding affinities to various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated structure can enhance the compound's ability to modulate biochemical pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, a study on fluorinated pyridine derivatives showed significant inhibition of L1210 mouse leukemia cell proliferation, with IC50 values in the nanomolar range. This suggests that the compound may share similar mechanisms of action against cancer cells by interfering with nucleic acid synthesis or cell cycle regulation .

Neurotransmitter Modulation

The compound's structural features may also influence neurotransmitter systems. Similar trifluoromethyl-substituted compounds have been shown to enhance serotonin uptake inhibition, which is crucial for developing antidepressants and anxiolytics . This modulation could be explored further in the context of neurological disorders.

Inhibition of Enzymatic Activity

The fluorinated pyridine derivatives have been reported to act as inhibitors for various enzymes. The introduction of trifluoromethyl groups can increase the potency of these inhibitors due to enhanced interactions with the enzyme active sites . This property is particularly valuable in drug design aimed at targeting specific enzymatic pathways involved in disease progression.

Study 1: Anticancer Efficacy

A comparative study assessed the anticancer efficacy of several fluorinated pyridine derivatives, including this compound. The results demonstrated that these compounds exhibited significant cytotoxicity against a range of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives containing trifluoromethyl groups were evaluated for their effects on serotonin receptors. The findings suggested that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)Mechanism of Action
This compoundAnticancer, Neurotransmitter ModulationTBDEnzyme inhibition
2,4-DifluoropyridineModerate anticancerTBDDNA synthesis interference
PentafluoropyridineHigh antifungalTBDMembrane disruption

Properties

IUPAC Name

4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-9-1-2-11(12(14,15)16)10(7-9)8-3-5-17-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHUAVIZGLUFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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